1-Chloro-4-(cyclopentyloxy)-2,3-difluorobenzene
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Overview
Description
1-Chloro-4-(cyclopentyloxy)-2,3-difluorobenzene is an organic compound characterized by a benzene ring substituted with chlorine, cyclopentyloxy, and two fluorine atoms
Preparation Methods
The synthesis of 1-Chloro-4-(cyclopentyloxy)-2,3-difluorobenzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions. One common method involves the following steps:
Halogenation: Introduction of chlorine to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms at specific positions.
Etherification: Introduction of the cyclopentyloxy group through a nucleophilic substitution reaction.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-4-(cyclopentyloxy)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of different substituted benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, resulting in further substitution at available positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and products.
Common reagents used in these reactions include sodium hydroxide, halogenating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(cyclopentyloxy)-2,3-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(cyclopentyloxy)-2,3-difluorobenzene involves its interaction with molecular targets, such as enzymes or receptors, through binding or chemical modification. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1-Chloro-4-(cyclopentyloxy)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Chloro-4-(cyclopentyloxy)benzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-Chloro-2,3-difluorobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-chloro-4-cyclopentyloxy-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O/c12-8-5-6-9(11(14)10(8)13)15-7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTALWWWYQNEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=C(C=C2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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